Chloromethanesulfonyl chloride

Catalog No.
S794090
CAS No.
3518-65-8
M.F
CH2Cl2O2S
M. Wt
149 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethanesulfonyl chloride

CAS Number

3518-65-8

Product Name

Chloromethanesulfonyl chloride

IUPAC Name

chloromethanesulfonyl chloride

Molecular Formula

CH2Cl2O2S

Molecular Weight

149 g/mol

InChI

InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2

InChI Key

KQDDQXNVESLJNO-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)Cl)Cl

Canonical SMILES

C(S(=O)(=O)Cl)Cl

Chloromethanesulfonyl chloride is an organosulfur compound with the chemical formula CH2ClOS2\text{CH}_2\text{ClOS}_2. It is a colorless to yellowish liquid, known for its strong reactivity, particularly with water and amines, making it a useful reagent in organic synthesis. This compound is characterized by the presence of both chloromethyl and sulfonyl functional groups, which contribute to its electrophilic nature. Due to its reactivity, chloromethanesulfonyl chloride is utilized in various chemical transformations, including the formation of sulfonamides and methanesulfonates .

Mesyl chloride is a corrosive and toxic compound. Key safety concerns include:

  • Skin and eye contact: Can cause severe irritation and burns.
  • Inhalation: Can irritate the respiratory system.
  • Chronic exposure: Potential carcinogen.

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials.

Data:

  • LD50 (oral, rat): 230 mg/kg (LD50 refers to the dose 50% lethal to a population)

  • Formation of Methanesulfonates: It reacts with alcohols in the presence of a base to form methanesulfonates. This process often involves an elimination mechanism that generates a reactive sulfene intermediate .
  • Synthesis of Sulfonamides: The compound can react with primary and secondary amines to yield sulfonamides, which are stable under various conditions, making them useful as protecting groups in organic synthesis .
  • Addition to Alkynes: In the presence of copper(II) chloride, chloromethanesulfonyl chloride can add across alkynes to form β-chloro sulfones .
  • Formation of Heterocycles: When treated with bases such as triethylamine, it can undergo elimination to form sulfene, which can then participate in cycloaddition reactions leading to various heterocycles .

Several methods exist for synthesizing chloromethanesulfonyl chloride:

  • Direct Chlorination: Chloromethanesulfonyl chloride can be synthesized by chlorinating methanesulfonic acid using thionyl chloride or phosgene:
    • CH3SO3H+SOCl2CH2ClOS2+SO2+HCl\text{CH}_3\text{SO}_3\text{H}+\text{SOCl}_2\rightarrow \text{CH}_2\text{ClOS}_2+\text{SO}_2+\text{HCl}
    • CH3SO3H+COCl2CH2ClOS2+CO2+HCl\text{CH}_3\text{SO}_3\text{H}+\text{COCl}_2\rightarrow \text{CH}_2\text{ClOS}_2+\text{CO}_2+\text{HCl}
  • Radical Reaction: Another method involves the reaction of methane with sulfuryl chloride:
    • CH4+SO2Cl2CH3SO2Cl+HCl\text{CH}_4+\text{SO}_2\text{Cl}_2\rightarrow \text{CH}_3\text{SO}_2\text{Cl}+\text{HCl} .

Chloromethanesulfonyl chloride is employed in various applications:

  • Organic Synthesis: It serves as a reagent for the synthesis of sulfonamides and methanesulfonates, which are intermediates in numerous organic reactions.
  • Pharmaceuticals: Its derivatives are explored for potential pharmaceutical applications due to their biological activity.
  • Protecting Groups: In organic synthesis, it is used to protect alcohols and amines from unwanted reactions during multi-step synthesis processes .

Studies have shown that chloromethanesulfonyl chloride interacts with nucleophiles such as water and amines, leading to hydrolysis or substitution reactions. These interactions are characterized by exothermic reactions that can release toxic gases like hydrogen chloride. The reactivity profile indicates that it can modify biological molecules, which has implications for both synthetic chemistry and toxicology .

Chloromethanesulfonyl chloride shares similarities with other sulfonyl chlorides but exhibits unique characteristics due to its chloromethyl group. Below is a comparison with similar compounds:

Compound NameChemical FormulaUnique Features
Methanesulfonyl chlorideCH3SO2Cl\text{CH}_3\text{SO}_2\text{Cl}Simplest sulfonyl chloride; used extensively in organic synthesis.
2-Chloroethanesulfonyl chlorideC2H4ClOS\text{C}_2\text{H}_4\text{ClOS}Used in specific reactions involving ethylene derivatives.
Benzene sulfonyl chlorideC6H5SO2Cl\text{C}_6\text{H}_5\text{SO}_2\text{Cl}More stable; commonly used for electrophilic aromatic substitution reactions.

Chloromethanesulfonyl chloride's unique reactivity profile allows for diverse applications in synthetic organic chemistry that may not be achievable with other sulfonyl chlorides .

XLogP3

1.1

UNII

7WRW5VDZ79

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (91.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3518-65-8

Wikipedia

Chloromethanesulfonyl chloride

Dates

Modify: 2023-08-15

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